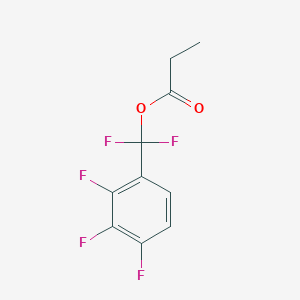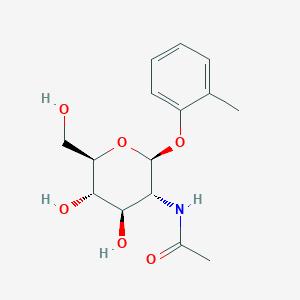
Azanide;palladium(2+);nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;palladium(2+);nitrate is a coordination compound that consists of azanide (NH₂⁻), palladium in the +2 oxidation state, and nitrate (NO₃⁻)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);nitrate can be synthesized through several methods. One common approach involves the reaction of palladium(II) nitrate with an azanide source under controlled conditions. For example, palladium(II) nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization . The reaction typically occurs in an aqueous medium, and the resulting compound can be isolated through crystallization or precipitation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;palladium(2+);nitrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where palladium(2+) is reduced to palladium(0).
Reduction: It can also undergo reduction reactions, where palladium(2+) is further reduced to palladium(0).
Substitution: The nitrate ligands can be substituted with other ligands, such as phosphines or amines, to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like oxygen or nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield palladium metal, while substitution reactions can produce a variety of palladium coordination complexes.
Wissenschaftliche Forschungsanwendungen
Azanide;palladium(2+);nitrate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of azanide;palladium(2+);nitrate involves the coordination of palladium(2+) with ligands, which facilitates various catalytic processes. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination steps, which are crucial for its catalytic activity . These processes involve the formation and breaking of chemical bonds, leading to the desired transformation of substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II) acetate: Another palladium(2+) compound used in catalysis, particularly in the formation of carbon-carbon bonds.
Palladium(II) chloride: A common precursor for various palladium complexes and catalysts.
Palladium(II) nitrate: Similar to azanide;palladium(2+);nitrate but without the azanide ligand.
Uniqueness
This compound is unique due to the presence of the azanide ligand, which can influence the reactivity and stability of the compound. This uniqueness makes it a valuable compound for specific catalytic applications and research studies.
Eigenschaften
Molekularformel |
H8N5O3Pd-3 |
|---|---|
Molekulargewicht |
232.52 g/mol |
IUPAC-Name |
azanide;palladium(2+);nitrate |
InChI |
InChI=1S/NO3.4H2N.Pd/c2-1(3)4;;;;;/h;4*1H2;/q5*-1;+2 |
InChI-Schlüssel |
FAESFZLOYBCTIU-UHFFFAOYSA-N |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N+](=O)([O-])[O-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
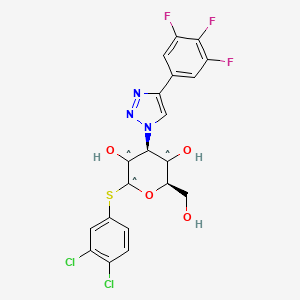
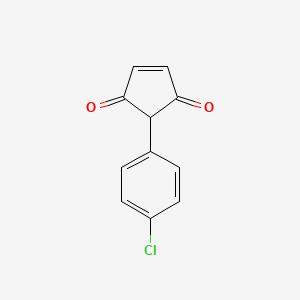

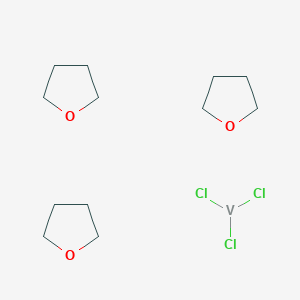
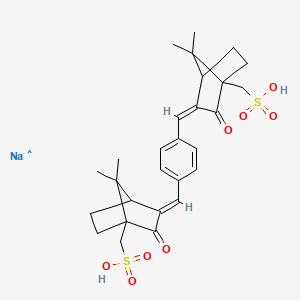
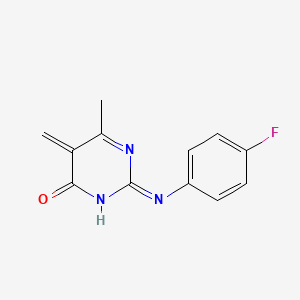
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)


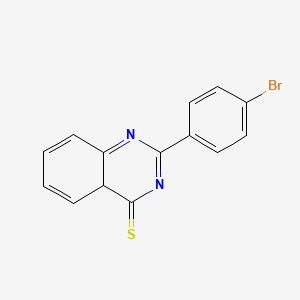
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)
